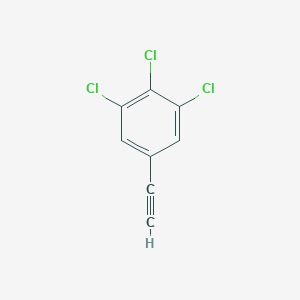

1,2,3-Trichloro-5-ethynylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular formula of 1,2,3-Trichloro-5-ethynylbenzene is C8H3Cl3 . It has a molecular weight of 205.468 Da .Chemical Reactions Analysis

TCEB has been used in various scientific research applications. For instance, it has been used as a photosensitizer in microwave-assisted photoreactions.Physical And Chemical Properties Analysis

TCEB has a molecular weight of 205.47 . It is a powder at room temperature . The IUPAC name for TCEB is 1,2,3-trichloro-5-ethynylbenzene.Scientific Research Applications

Synthesis of Triferrocenyl-Substituted 1,3,5-Triphenylbenzene

1,2,3-Trichloro-5-ethynylbenzene has been used in the synthesis of triferrocenyl-substituted 1,3,5-triphenylbenzene . This compound is a cyan-light emitting molecule showing aggregation-induced enhanced emission .

Aggregation-Induced Enhanced Emission (AIEE)

Studies of this cyan-light emitting substance in mixtures of chloroform and methanol revealed the aggregation-induced enhanced emission (AIEE) feature that boosts its fluorescence quantum yield from 13% up to 74% . This effect is important for the design of new, efficient light-emitting systems .

Metallocene-Tethered Aromatic Molecules

The presence of ferrocene (Fc) substituents boosted the light absorption of an aromatic dendrimer . This indicates that 1,2,3-Trichloro-5-ethynylbenzene could be used in the synthesis of metallocene-tethered aromatic molecules .

Organic Receptors

Ferrocene-conjugated fused aromatic compounds can be used as functional organic molecules, like organic receptors . This suggests that 1,2,3-Trichloro-5-ethynylbenzene could potentially be used in the synthesis of organic receptors .

Prodrugs

Ferrocene-conjugated fused aromatic compounds can also be used as prodrugs . This indicates that 1,2,3-Trichloro-5-ethynylbenzene could potentially be used in the synthesis of prodrugs .

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a derivative of benzene, and benzene derivatives are known to interact with a variety of biological targets . .

Mode of Action

It’s known that benzylic halides, such as this compound, can react via sn1 or sn2 pathways . The ethynyl group may also participate in reactions with nucleophiles.

properties

IUPAC Name |

1,2,3-trichloro-5-ethynylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMIZQCXBMWSRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C(=C1)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Trichloro-5-ethynylbenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-3-methyl-2-thiophenecarboxylic acid ethyl ester](/img/structure/B2411501.png)

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2411512.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2411514.png)

![N-(2,5-dimethoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411515.png)

![N-(4-chlorophenethyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2411518.png)

![2-[(2,6-Dichlorophenyl)methylsulfanyl]-4-methoxy-6-(phenylsulfanylmethyl)pyrimidine](/img/structure/B2411519.png)

![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2411520.png)

![Tricyclo[3.2.1.0^{2,4}]octan-3-amine hydrochloride](/img/structure/B2411522.png)